molecular formula C9H13NO6 B14365282 Propanedioic acid, [(acetyloxy)imino]-, diethyl ester CAS No. 90713-04-5

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester

Cat. No.: B14365282
CAS No.: 90713-04-5
M. Wt: 231.20 g/mol
InChI Key: ZBGJSEIPOGFYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is a chemical compound with the molecular formula C9H15NO5. It is also known as diethyl (acetoxyimino)malonate. This compound is a derivative of malonic acid and is characterized by the presence of an acetyloxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester can be synthesized through the reaction of diethyl malonate with acetic anhydride and hydroxylamine. The reaction typically involves the following steps:

    Formation of the intermediate: Diethyl malonate reacts with acetic anhydride to form diethyl acetoxymalonate.

    Introduction of the oxime group: The intermediate is then treated with hydroxylamine to introduce the oxime group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the oxime group.

    Substitution: Various nucleophiles can be used to substitute the acetyloxy group.

Major Products Formed

    Hydrolysis: Formation of malonic acid and acetic acid.

    Reduction: Formation of diethyl (amino)malonate.

    Substitution: Formation of substituted malonates depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, [(acetyloxy)imino]-, diethyl ester involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the acetyloxyimino group.

    Diethyl (amino)malonate: Similar but contains an amino group instead of the acetyloxyimino group.

    Diethyl oxalate: Similar ester structure but derived from oxalic acid.

Uniqueness

Propanedioic acid, [(acetyloxy)imino]-, diethyl ester is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

diethyl 2-acetyloxyiminopropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6/c1-4-14-8(12)7(9(13)15-5-2)10-16-6(3)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGJSEIPOGFYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365483
Record name Propanedioic acid, [(acetyloxy)imino]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90713-04-5
Record name Propanedioic acid, [(acetyloxy)imino]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.